Product packaging for Silane, (4-bromo-1-butynyl)trimethyl-(Cat. No.:CAS No. 69361-41-7)

Silane, (4-bromo-1-butynyl)trimethyl-

Cat. No.: B1606133
CAS No.: 69361-41-7
M. Wt: 205.17 g/mol
InChI Key: PIYRONUSKGWEHK-UHFFFAOYSA-N
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Description

Silane, (4-bromo-1-butynyl)trimethyl- is a useful research compound. Its molecular formula is C7H13BrSi and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, (4-bromo-1-butynyl)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (4-bromo-1-butynyl)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrSi B1606133 Silane, (4-bromo-1-butynyl)trimethyl- CAS No. 69361-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobut-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYRONUSKGWEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349041
Record name silane, (4-bromo-1-butynyl)trimethyl-
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69361-41-7
Record name silane, (4-bromo-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromobut-1-yn-1-yl)trimethylsilane
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The Significance of Organosilicon Compounds in Modern Chemical Transformations

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. researchgate.netwikipedia.org Their widespread application stems from a unique combination of chemical properties that differentiate them from their purely organic counterparts. wikipedia.orgencyclopedia.pub Silicon's lower electronegativity compared to carbon and its high affinity for oxygen and halogens are fundamental to its utility. rsc.org

One of the most prominent roles of organosilicon compounds is as protecting groups, particularly for hydroxyl functionalities. rsc.org The trimethylsilyl (B98337) (TMS) group, for instance, can be readily introduced and subsequently removed under specific conditions, safeguarding sensitive alcohols during multi-step syntheses. rsc.org Beyond this protective role, the formation of exceptionally strong silicon-oxygen bonds, with a bond energy significantly higher than that of a typical carbon-oxygen single bond (809 kJ/mol vs. 538 kJ/mol), serves as a powerful thermodynamic driving force for a variety of reactions, including the Peterson olefination and the Brook rearrangement. encyclopedia.pub

Furthermore, organosilicon compounds are crucial synthetic intermediates. lkouniv.ac.in The ability of silicon to stabilize adjacent carbocations, known as the β-silicon effect, has profound implications for reaction pathways and stereochemical control. encyclopedia.pub Chlorosilanes, such as trimethylsilyl chloride, are widely used as silylating agents, enabling a vast array of chemical transformations. encyclopedia.publkouniv.ac.in The relative weakness of the silicon-carbon bond compared to the carbon-carbon bond allows for its selective cleavage, providing a strategic disconnection point in retrosynthetic analysis. This unique reactivity profile has cemented the role of organosilicon compounds as vital components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

The Strategic Importance of Bromoalkyne Moieties in Complex Molecule Construction

Bromoalkynes, alkynes bearing a bromine atom, are highly valuable and versatile building blocks in organic synthesis. The presence of the bromine atom, a good leaving group, on the sp-hybridized carbon atom imparts unique reactivity, making them key precursors for a wide range of molecular transformations. nih.gov Their utility is central to the construction of complex natural products, pharmaceuticals, and functional materials. acs.org

The strategic importance of bromoalkynes lies in their ability to participate in a plethora of coupling reactions. They are particularly effective partners in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. acs.org These reactions allow for the facile formation of carbon-carbon bonds, enabling the connection of the alkyne unit to various other organic fragments, thereby rapidly building molecular complexity. researchgate.net For instance, the Sonogashira coupling of a bromoalkyne with a terminal alkyne provides a direct route to unsymmetrical diynes, which are important structural motifs. acs.org

Beyond cross-coupling reactions, bromoalkynes are precursors to other important functional groups. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different atoms and functional groups at the terminal position of the alkyne. Moreover, bromoalkynes are valuable participants in cycloaddition reactions, including [2+2] and [4+2] cycloadditions, leading to the formation of cyclic and polycyclic systems. acs.orgacs.org This diverse reactivity makes the bromoalkyne moiety a powerful tool for chemists to design and execute efficient and convergent synthetic routes towards complex target molecules. rsc.org

An Overview of Silane, 4 Bromo 1 Butynyl Trimethyl As a Versatile Synthetic Intermediate

Direct Synthesis Approaches to (4-bromo-1-butynyl)trimethylsilane

Direct synthesis methods offer a streamlined pathway to the target compound, typically involving a single key transformation to install either the silyl (B83357) group or the bromo functionality onto a pre-existing backbone.

Silylation of Halogenated Alkynes

The most common and direct route to Silane, (4-bromo-1-butynyl)trimethyl- involves the silylation of a halogenated alkyne. This method leverages the acidity of the terminal alkyne proton. The reaction proceeds by deprotonating 4-bromo-1-butyne (B1278893) with a strong base to form an acetylide anion, which then acts as a nucleophile, attacking a trimethylsilyl halide, typically trimethylsilyl chloride.

This approach is favored for its straightforward nature and generally good yields. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions, such as elimination of HBr or substitution at the bromine-bearing carbon.

Table 1: Typical Reaction Conditions for Silylation of 4-bromo-1-butyne

Parameter Typical Conditions
Reactants 4-bromo-1-butyne, Trimethylsilyl chloride
Base Strong bases like Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
Solvent Anhydrous aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane
Temperature 0°C to room temperature
Reaction Time Typically 2–6 hours

| Stoichiometry | Equimolar amounts or a slight excess of the base |

The trimethylsilyl group in the final product serves to protect the alkyne moiety, enhancing its stability and allowing for selective reactions at the bromo-substituted position.

Halogenation of Silylated Alkyne Precursors

An alternative direct approach involves the halogenation of a silylated alkyne that already contains the required carbon skeleton. A common precursor for this strategy is 4-(trimethylsilyl)-3-butyn-1-ol. The hydroxyl group of this precursor can be converted to a bromide using standard halogenating agents.

A documented procedure involves dissolving 4-(trimethylsilyl)-3-butyn-1-ol in diethyl ether with a small amount of pyridine, followed by the slow addition of phosphorus tribromide (PBr₃). prepchem.com The mixture is then heated under reflux to drive the reaction to completion. prepchem.com This method effectively transforms the alcohol into the desired bromoalkynylsilane. prepchem.com Similarly, N-bromosuccinimide (NBS) can be used for the bromination of certain silyl-substituted acetylenes. nih.gov

The general reaction of alkynes with halogens like Br₂ or Cl₂ typically proceeds through a bridged halonium ion intermediate, leading to trans-dihaloalkene products. masterorganicchemistry.com However, for synthesizing the target compound, the goal is substitution rather than addition across the triple bond.

Precursor Synthesis and Functionalization Pathways for (4-bromo-1-butynyl)trimethylsilane

These multi-step pathways involve the separate preparation of key building blocks which are then combined to form the final product. This offers greater flexibility and control over the introduction of functional groups.

Preparation of 4-Bromo-1-butyne Derivatives

4-Bromo-1-butyne is a crucial precursor for the silylation method described in section 2.1.1. chemicalbook.comsigmaaldrich.comtcichemicals.comscbt.com Its synthesis is typically achieved from 3-butyn-1-ol (B147353). A common laboratory preparation involves the reaction of 3-butyn-1-ol with phosphorus tribromide in anhydrous ether at 0°C. chemicalbook.com After the addition is complete, the reaction mixture is carefully poured onto ice, and the product is extracted and purified by distillation. chemicalbook.com

Table 2: Synthesis of 4-Bromo-1-butyne from 3-Butyn-1-ol

Reactant Reagent Solvent Temperature Product

The stability of bromo-alkane derivatives can be a concern; for instance, 4-bromo-1-butanol (B1194514) is known to be unstable during preparation and storage. semanticscholar.org This highlights the importance of using the prepared 4-bromo-1-butyne promptly or storing it under appropriate conditions to prevent degradation.

Synthesis of Trimethylsilylacetylene (B32187) Building Blocks

Trimethylsilylacetylene is a versatile and fundamental building block in organosilicon chemistry. orgsyn.orgchemicalbook.com It can be used in coupling reactions to construct more complex alkynylsilanes. The most prevalent synthesis method involves the reaction of an acetylene (B1199291) metal derivative with trimethylchlorosilane. orgsyn.orggoogle.com

Specifically, acetylene is deprotonated using a Grignard reagent, such as ethynylmagnesium bromide or ethynylmagnesium chloride, to form an acetylide. orgsyn.orgwikipedia.org This acetylide then reacts with trimethylsilyl chloride. chemicalbook.comwikipedia.org The use of ethynylmagnesium chloride, prepared from 1-chlorobutane (B31608) and acetylene, is often preferred as it can lead to more reliable results compared to the bromide equivalent. orgsyn.org The resulting trimethylsilylacetylene is a liquid that can be purified by distillation. orgsyn.orgwikipedia.org

Industrial processes may seek to avoid the use of gaseous acetylene due to explosion risks. google.com Alternative routes, such as the dehydrohalogenation of 1-bromotrimethylsilylene, have been developed. google.com

Advanced Synthetic Strategies for Organosilyl Alkynes

Modern synthetic chemistry has introduced several advanced strategies for the formation of C(sp)-Si bonds, offering milder conditions, higher efficiency, and broader substrate scope. These methods could be adapted for the synthesis of (4-bromo-1-butynyl)trimethylsilane and its analogs.

Metal-Catalyzed Silylation: Recent advancements include the use of catalysts to facilitate the direct silylation of terminal alkynes. A protocol using NaOH or KOH as a catalyst enables the cross-dehydrogenative C-H bond functionalization of alkynes with hydrosilanes. organic-chemistry.org Another method employs zinc halides to mediate the direct silylation of terminal alkynes with aminosilanes, which tolerates base-sensitive functional groups. organic-chemistry.org

Visible-Light Mediated Synthesis: Photocatalysis offers a green and efficient alternative. The synthesis of alkynylsilanes from alkynes and silanes can be achieved under visible-light irradiation using a copper(I) chloride precatalyst. organic-chemistry.org

Metal-Free Silylation: To avoid metal contamination, metal-free protocols have been developed. One such method uses a quaternary ammonium (B1175870) pivalate (B1233124) to catalyze the C-silylation of terminal alkynes with N,O-bis(silyl)acetamides under mild conditions. organic-chemistry.org

Hydrosilylation: The addition of a Si-H bond across a carbon-carbon triple bond, known as hydrosilylation, is a powerful method for synthesizing vinylsilanes and can be a step in more complex transformations. organic-chemistry.org Pincer iron complexes have been shown to be efficient catalysts for the anti-Markovnikov hydrosilylation of alkenes, and similar principles can apply to alkynes. organic-chemistry.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction, has been used to incorporate diverse structural units, including organosilanes and alkynes, into a single framework, demonstrating the utility of functionalized alkynylsilanes in constructing complex molecules. rsc.org

These advanced strategies expand the toolbox for chemists, providing innovative pathways to organosilyl alkynes with potentially higher yields, better selectivity, and improved functional group tolerance compared to traditional methods.

Environmentally Benign Protocols for Trimethylsilyl-Substituted Alkynes

Traditional methods for the synthesis of alkynylsilanes often involve the use of strong bases like organolithium or Grignard reagents and stoichiometric amounts of hazardous reagents. In contrast, modern approaches are increasingly focused on catalytic and more sustainable alternatives.

One notable advancement is the development of metal-free catalytic systems for the silylation of terminal alkynes. For instance, a carboxylate-catalyzed, metal-free C-silylation of terminal alkynes has been reported, utilizing a quaternary ammonium pivalate as the catalyst and commercially available N,O-bis(silyl)acetamides as the silylating agents. orgsyn.orgnih.govnih.gov This method proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. orgsyn.orgnih.govnih.gov

Another green approach involves the use of recyclable catalysts. For example, nano-silver particles supported on graphitic carbon nitride (g-C3N4) have been shown to be a highly efficient and recyclable catalyst system for the halogenation of terminal alkynes, including bromination. nih.gov This system offers the advantage of easy catalyst recovery and reuse, contributing to a more sustainable process. nih.gov

Furthermore, one-pot synthetic strategies are being explored to increase efficiency and reduce waste by minimizing intermediate purification steps. The direct synthesis of Silane, (4-bromo-1-butynyl)trimethyl- can be envisioned through a one-pot reaction involving the silylation of a suitable precursor followed by bromination. While specific green one-pot syntheses for this exact compound are not extensively documented in publicly available literature, the principles of green chemistry guide the development of such pathways. For example, a one-pot synthesis of alkyl alkynyl selenides has been developed using polyethylene (B3416737) glycol (PEG) 200 as a sustainable solvent under an oxygen atmosphere, showcasing the potential for similar strategies in silane synthesis.

The conversion of alkynols to the corresponding brominated alkynylsilanes represents a key transformation. A conventional method for the synthesis of Silane, (4-bromo-1-butynyl)trimethyl- involves the treatment of 4-trimethylsilyl-3-butyn-1-ol with phosphorus tribromide. prepchem.com While effective, this method utilizes a hazardous reagent. Greener alternatives for the bromination of alcohols are actively being sought, including the use of bromide-bromate salts which generate only aqueous sodium chloride as a byproduct.

Flow chemistry is another emerging technology that offers significant advantages for the safe and efficient synthesis of chemical compounds, including potentially hazardous reactions. youtube.com The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved safety, and reduced waste generation. The application of flow chemistry to the synthesis of haloalkynylsilanes holds promise for developing more sustainable manufacturing processes. youtube.com

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, represent a significant step towards greener synthesis. These techniques can lead to reduced waste, lower energy consumption, and sometimes different reactivity compared to solution-phase reactions. The mechanochemical synthesis of alkoxysilanes has been demonstrated, suggesting the potential for applying this solvent-free approach to the synthesis of alkynylsilanes and their halogenated derivatives.

While specific, documented environmentally benign protocols for the direct synthesis of Silane, (4-bromo-1-butynyl)trimethyl- are still emerging, the application of the green chemistry principles and methodologies described above to the synthesis of this and analogous bromoalkynylsilanes is a promising and actively researched area. The following table summarizes some of the key findings from the literature regarding the synthesis of trimethylsilyl-substituted alkynes and related compounds under more environmentally friendly conditions.

Table 1: Environmentally Benign Protocols for Trimethylsilyl-Substituted Alkynes and Related Reactions

Product TypeStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Yield (%)Green AspectsReference
Trimethylsilyl-substituted alkynesTerminal Alkyne, N,O-bis(trimethylsilyl)acetamideTetramethylammonium pivalateAcetonitrile0 to RTup to 99Metal-free catalyst, mild conditions orgsyn.orgnih.govnih.gov
1-BromoalkynesTerminal Alkyne, N-BromosuccinimideNano-Ag/g-C3N4Dichloromethane40up to 95Recyclable catalyst nih.gov
Silane, (4-bromo-1-butynyl)trimethyl-4-Trimethylsilyl-3-butyn-1-ol, Phosphorus tribromidePyridine (catalytic)Diethyl etherReflux68Conventional method for comparison prepchem.com
Alkyl alkynyl selenidesAlkyl halide, KSeCN, Terminal alkynet-BuOKPEG 200Not specified56-85Sustainable solvent, one-pot
TetraalkoxysilanesSilicon, AlcoholCopper-based catalystSolvent-free100-250up to 98 (selectivity)Mechanochemical, solvent-free

Halogen-Based Reactivity: Nucleophilic Substitution Reactions

The primary reactivity associated with the terminal bromine atom in (4-bromo-1-butynyl)trimethylsilane involves its displacement by various nucleophiles. The carbon-bromine bond in this compound is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to attack by electron-rich species. wikipedia.org This classic nucleophilic substitution reactivity makes the compound a valuable four-carbon building block for introducing a trimethylsilyl-protected butynyl group into a wide range of molecular architectures.

The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the primary carbon bearing the bromide, leading to inversion of configuration, although this is not stereochemically relevant for this acyclic substrate. organic-chemistry.org The efficiency of these substitution reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. A variety of nucleophiles, including alkoxides, thiolates, amines, and azide (B81097) ions, can be used to displace the bromide, thereby forming new carbon-heteroatom bonds. wikipedia.org The trimethylsilyl group is generally stable under these conditions and serves to protect the alkyne terminus from participating in unwanted side reactions. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileResulting Functional GroupProduct Class
Azide (N3-)-N3Azidoalkyne
Cyanide (CN-)-C≡NAlkynyl Nitrile
Hydroxide (OH-)-OHAlkynyl Alcohol
Alkoxide (RO-)-ORAlkynyl Ether
Thiolate (RS-)-SRAlkynyl Sulfide

Alkyne-Based Reactivity: Addition and Cycloaddition Processes

The carbon-carbon triple bond in (4-bromo-1-butynyl)trimethylsilane is a site of high electron density, making it amenable to various addition and cycloaddition reactions. The presence of the trimethylsilyl group influences the regioselectivity of these transformations and also allows for its participation as a "masked" terminal alkyne.

A significant class of reactions involving the alkyne moiety is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. organic-chemistry.orgnih.gov In these reactions, the silylalkyne acts as the "dipolarophile," reacting with a 1,3-dipole such as an azide or a nitrile oxide to form a five-membered heterocyclic ring. nih.gov For instance, the copper-catalyzed reaction with an organic azide (a "click reaction") would yield a 1,2,3-triazole, while reaction with a nitrile oxide would produce an isoxazole. nih.govwikipedia.org These cycloaddition reactions are highly valued in medicinal chemistry and materials science for their reliability and modularity.

The alkyne can also undergo addition reactions such as hydrosilylation, where a hydrosilane adds across the triple bond, typically in the presence of a platinum catalyst, to yield a vinylsilane. researchgate.net The regioselectivity of this addition is influenced by the catalyst and the substituents on both the alkyne and the hydrosilane. Furthermore, while less common for silyl-protected alkynes, Diels-Alder reactions, where the alkyne acts as a dienophile in a [4+2] cycloaddition with a conjugated diene, could potentially be employed to construct substituted cyclohexadiene rings. researchgate.netresearchgate.net

Table 2: Alkyne-Based Addition and Cycloaddition Reactions

Reaction TypeReactantResulting Structure
1,3-Dipolar CycloadditionOrganic Azide (R-N3)1,2,3-Triazole
1,3-Dipolar CycloadditionNitrile Oxide (R-CNO)Isoxazole
HydrosilylationHydrosilane (R3Si-H)Vinylsilane

Organosilane-Based Reactivity: Silyl Group Manipulations and Desilylation

The trimethylsilyl (TMS) group in (4-bromo-1-butynyl)trimethylsilane serves primarily as a protecting group for the terminal alkyne. researchgate.net Its chemical inertness under many reaction conditions allows for transformations at the bromo-substituted end of the molecule without affecting the alkyne. nih.gov However, the C-Si bond can be selectively cleaved when desired, a process known as desilylation or deprotection.

This cleavage unmasks the terminal alkyne (C-H), which can then participate in reactions characteristic of terminal alkynes, most notably coupling reactions like the Sonogashira reaction. The most common method for removing the TMS group is through treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The high affinity of silicon for fluoride drives the reaction, forming a stable Si-F bond and liberating the acetylide anion, which is then protonated by a suitable source (e.g., water or alcohol) to yield the terminal alkyne, 4-bromo-1-butyne.

Alternatively, protodesilylation can be achieved under milder basic conditions, for example, using potassium carbonate in methanol. organic-chemistry.org The choice of desilylation reagent can be tuned to be compatible with other functional groups present in the molecule. This ability to install the TMS group for protection and then remove it cleanly is a cornerstone of its utility in multi-step organic synthesis.

Table 3: Common Desilylation Methods for Trimethylsilylalkynes

ReagentCondition TypeKey Byproduct
Tetra-n-butylammonium fluoride (TBAF)Fluoride-mediated(CH3)3Si-F
Potassium Carbonate (K2CO3) in Methanol (MeOH)Base-mediated(CH3)3Si-OCH3
Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)Acid-mediated(CH3)3Si-OH / ((CH3)3Si)2O

Transition Metal-Catalyzed Cross-Coupling Reactions Involving (4-bromo-1-butynyl)trimethylsilane

(4-bromo-1-butynyl)trimethylsilane is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The presence of both a C(sp3)-Br bond and a protected alkyne allows for its strategic use as either the electrophilic or nucleophilic partner, depending on the reaction sequence.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are preeminent in cross-coupling chemistry, and (4-bromo-1-butynyl)trimethylsilane can participate in several key palladium-catalyzed transformations.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While (4-bromo-1-butynyl)trimethylsilane itself does not have the requisite terminal C-H bond, it is a direct precursor to the necessary substrate. A typical synthetic sequence involves the desilylation of (4-bromo-1-butynyl)trimethylsilane to generate 4-bromo-1-butyne in situ or in a separate step. This terminal alkyne can then be coupled with a variety of aryl or vinyl halides (e.g., iodobenzene, bromobenzene, or vinyl bromide) under Sonogashira conditions to form a new C(sp)-C(sp2) bond. wikipedia.org This two-step process effectively allows the (4-bromo-1-butynyl)trimethylsilane to act as a nucleophilic partner after deprotection.

Conversely, the C-Br bond of the molecule can react as the electrophilic partner in a Sonogashira coupling with a different terminal alkyne. This approach, however, is less common as the reactivity of primary alkyl bromides in Sonogashira couplings can be sluggish compared to aryl or vinyl halides.

Table 4: Sonogashira-Type Coupling Strategy

Role of (4-bromo-1-butynyl)trimethylsilaneInitial StepCoupling PartnerProduct Type
Nucleophile PrecursorDesilylation to form 4-bromo-1-butyneAryl/Vinyl Halide (Ar-X / R-CH=CH-X)Aryl/Vinyl-substituted butyne

The C(sp3)-Br bond in (4-bromo-1-butynyl)trimethylsilane can participate in palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve converting one of the coupling partners into an organometallic nucleophile. For instance, in a Kumada-type coupling, an activated alkyl Grignard reagent (R-MgBr) can be coupled with the bromo-functionalized silane in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

Similarly, in a Stille coupling, an organostannane (R-SnBu3) serves as the nucleophilic partner, while in a Negishi coupling, an organozinc reagent (R-ZnCl) is used. organic-chemistry.orgwikipedia.orgnih.gov These reactions provide a powerful means to attach various alkyl groups to the four-carbon chain of the starting material. The choice of coupling reaction often depends on the functional group tolerance and the availability of the organometallic precursor. The trimethylsilyl group generally remains intact during these transformations, preserving the alkyne functionality for subsequent synthetic steps.

Table 5: Palladium-Catalyzed Cross-Coupling of the C-Br Bond

Named ReactionNucleophilic Reagent TypeExample ReagentCatalyst System
Kumada CouplingOrganomagnesiumAlkyl Grignard (R-MgBr)Pd or Ni
Stille CouplingOrganotinAlkylstannane (R-SnBu3)Pd
Negishi CouplingOrganozincAlkylzinc Halide (R-ZnX)Pd or Ni
Suzuki CouplingOrganoboronAlkylboronic Acid (R-B(OH)2)Pd

Copper-Catalyzed Coupling Reactions

Copper catalysis offers a versatile platform for the functionalization of Silane, (4-bromo-1-butynyl)trimethyl-. The presence of the bromoalkynyl moiety allows for its participation in several key copper-mediated transformations, leading to the formation of new carbon-carbon bonds.

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes, involving the reaction of a terminal alkyne with a 1-bromoalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.org The generally accepted mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to yield the diyne product. rsc.org

While this reaction is broadly applicable, studies have indicated that the nature of the substituent on the alkyne can significantly influence the reaction's success. Specifically, research has shown that while bulky trialkylsilyl groups (such as triethylsilyl, tert-butyldimethylsilyl, and triisopropylsilyl) on the acetylene can lead to high yields of the coupled product, the use of a trimethylsilyl (TMS) group, as present in Silane, (4-bromo-1-butynyl)trimethyl-, may not be favorable for this transformation, potentially leading to no product formation. rsc.org This limitation is an important consideration when designing synthetic routes utilizing this specific silyl-protected bromoalkyne.

Table 1: Generality of Silyl Group in Cadiot-Chodkiewicz Coupling

Silyl Group ProtectionOutcome of CouplingReference
Triethylsilyl (TES)High Yield beilstein-journals.org
tert-Butyldimethylsilyl (TBS)High Yield beilstein-journals.org
Triisopropylsilyl (TIPS)High Yield beilstein-journals.org
Trimethylsilyl (TMS)No Coupling Product rsc.org

Copper-catalyzed cross-dehydrocoupling reactions represent a valuable method for the formation of Si-N, Si-O, and Si-C bonds. These reactions typically involve the coupling of a hydrosilane with a compound containing an active hydrogen, such as an amine, alcohol, or terminal alkyne, with the liberation of dihydrogen gas. Copper(I) chloride has been reported as an effective catalyst for the cross-dehydrocoupling of silanes with both amines and ethynyl (B1212043) compounds. cdnsciencepub.comresearchgate.net

A significant application of copper catalysis in conjunction with haloalkynes is the functionalization of benzyne (B1209423) intermediates. Research has demonstrated that unsymmetrical benzynes, generated in situ via a hexadehydro-Diels-Alder (HDDA) reaction, can be efficiently trapped by copper-alkynyl species. researchgate.netresearchgate.net

In the context of bromoalkynylation , 1-bromoalkynes can react with benzynes in the presence of a copper(I) catalyst to yield bromoalkynylated aromatic products. researchgate.netresearchgate.net The reaction is proposed to proceed through the initial formation of an aryl copper(I) species from the benzyne, which then reacts with the bromoalkyne. researchgate.net

Conversely, hydroalkynylation of benzynes can be achieved using terminal alkynes in the presence of a copper(I) catalyst. This process also furnishes alkynylated arenes. researchgate.netresearchgate.net An interesting aspect of these two reactions is their complementary regioselectivity when using unsymmetrical benzynes. In bromoalkynylation, the bromine atom tends to add to the more electrophilic carbon of the benzyne, whereas in hydroalkynylation, the alkyne carbon attaches to this same electrophilic carbon. researchgate.net

While these studies establish the general reactivity of bromoalkynes in copper-catalyzed reactions with benzynes, specific examples employing Silane, (4-bromo-1-butynyl)trimethyl- as the bromoalkyne source were not detailed in the reviewed literature. The principles of this reactivity, however, suggest its potential as a partner in such transformations.

Table 2: Complementary Regioselectivity in the Functionalization of Unsymmetrical Benzynes

Reaction TypeReagentPosition of Alkyne in ProductReference
Bromoalkynylation1-BromoalkyneBromide on more electrophilic carbon researchgate.net
HydroalkynylationTerminal AlkyneAlkyne on more electrophilic carbon researchgate.net

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool in modern organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack. The unique Lewis acidity of gold catalysts enables a range of transformations under mild conditions.

A recent breakthrough has demonstrated the utility of Silane, (4-bromo-1-butynyl)trimethyl- in the gold-catalyzed, light-induced alkylation of peptides. rsc.org This method allows for the selective modification of peptide backbones at the α-C(sp³)–H position of glycine (B1666218) residues using unactivated alkyl bromides. rsc.org

The reaction proceeds via a radical-radical coupling mechanism, initiated by a photoexcited multinuclear gold catalyst. rsc.org This strategy exhibits excellent functional group tolerance and chemo- and regioselectivity, making it a valuable tool for the late-stage functionalization of complex peptides. rsc.org The use of Silane, (4-bromo-1-butynyl)trimethyl- as the alkylating agent introduces a versatile alkynyl handle into the peptide structure, which can be further modified using click chemistry or other alkyne-based transformations. rsc.org

Table 3: Gold-Catalyzed Alkylation of a Glycine-Containing Peptide with Silane, (4-bromo-1-butynyl)trimethyl-

Peptide SubstrateAlkylating AgentCatalystConditionsProductReference
N-PMP Gly-Leu-Gly esterSilane, (4-bromo-1-butynyl)trimethyl-Trinuclear Gold ComplexLED irradiation, Room Temp.α-Alkylated Peptide rsc.org

Gold-catalyzed formal [3+2] cycloadditions are a powerful strategy for the construction of five-membered rings. These reactions often involve the activation of an alkyne by a gold catalyst, followed by reaction with a three-atom component. A variety of substrates, including ynamides reacting with 2H-azirines or isoxazoles, have been shown to participate in these transformations to yield highly substituted pyrroles. nih.gov

More recent developments have expanded the scope to include the reaction of alkynes with amino but/pent-2-enoate derivatives to furnish functionalized 2,3-dihydropyrroles. rsc.org The proposed mechanism involves an initial gold-catalyzed hydroamination of the alkyne to form an enamine intermediate, which then undergoes an intramolecular Michael addition to construct the pyrrolidine (B122466) ring. rsc.org

While the general utility of alkynes in gold-catalyzed formal [3+2] cycloadditions is well-established, specific examples utilizing Silane, (4-bromo-1-butynyl)trimethyl- as the alkyne component have not been reported in the surveyed literature. The electronic and steric properties of the trimethylsilyl group, as well as the presence of the bromoalkyl chain, could influence its reactivity in such cycloadditions. Further investigation is required to explore the potential of this specific silane in gold-catalyzed cycloaddition methodologies for the synthesis of heterocyclic systems.

Rhodium-Catalyzed Alkynylation Reactions

Rhodium catalysis provides a powerful platform for the utilization of Silane, (4-bromo-1-butynyl)trimethyl- in C-H activation and subsequent functionalization of aromatic systems. These methods are particularly valuable for the synthesis of complex heterocyclic structures from simple precursors.

Direct C-H Bond Alkynylation of Aryl Sulfonamides

The direct ortho-C–H alkynylation of aryl sulfonamides represents a highly efficient and atom-economical method for introducing alkynyl moieties onto an aromatic ring. Research has demonstrated that rhodium complexes can effectively catalyze the coupling of N-acyl-substituted aryl sulfonamides with silylated bromoalkynes. In a representative system, a rhodium catalyst, such as [(Cp*RhCl₂)₂], is employed to activate the C-H bond at the ortho position of the sulfonamide, which is directed by the N-acyl group.

While bulky silyl groups like triisopropylsilyl (TIPS) on the bromoalkyne tend to yield the simple ortho-alkynylated product, the use of smaller silyl groups, such as the trimethylsilyl (TMS) group present in Silane, (4-bromo-1-butynyl)trimethyl-, often leads to further transformation. rsc.org This initial C-H alkynylation step is crucial as it sets the stage for subsequent intramolecular reactions. The reaction typically proceeds under mild conditions and exhibits tolerance to a range of functional groups on the aryl sulfonamide. rsc.org

Intramolecular Cyclization Cascades for Benzosultam Synthesis

A significant application of the rhodium-catalyzed alkynylation of aryl sulfonamides with reagents like Silane, (4-bromo-1-butynyl)trimethyl- is the synthesis of benzosultams. Following the initial ortho-alkynylation, the resulting intermediate can undergo a spontaneous intramolecular cyclization cascade. rsc.org The presence of the trimethylsilyl group is key to this transformation; it facilitates the cyclization process, which culminates in the formation of a stable, six-membered benzosultam ring structure.

EntryAryl Sulfonamide SubstrateBromoalkyneCatalyst SystemProduct TypeYield (%)Ref
1N-Tosylacetamide(Bromoethynyl)triisopropylsilane[(CpRhCl₂)₂], AgSbF₆Ortho-alkynylated sulfonamide91 rsc.org
2N-Tosylacetamide(Bromoethynyl)trimethylsilane[(CpRhCl₂)₂], AgSbF₆Benzosultam82 rsc.org
3N-(4-Methyl-tosyl)acetamide(Bromoethynyl)trimethylsilane[(CpRhCl₂)₂], AgSbF₆Benzosultam85 rsc.org
4N-(4-Methoxy-tosyl)acetamide(Bromoethynyl)trimethylsilane[(CpRhCl₂)₂], AgSbF₆Benzosultam75 rsc.org

Iron-Catalyzed Cross-Coupling Systems

Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts like palladium for cross-coupling reactions. Iron-catalyzed systems have been developed for the coupling of bromoalkynes, including structures similar to Silane, (4-bromo-1-butynyl)trimethyl-, with various organometallic nucleophiles. A common example is the Kumada-type coupling, which involves the reaction of an organomagnesium (Grignard) reagent with an organic halide.

In a typical procedure, an iron salt such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃) is used as the catalyst. The reaction couples the alkynyl bromide with an alkyl or aryl Grignard reagent. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or specific ligands can be crucial for achieving high efficiency and selectivity. nih.govprinceton.edu These reactions provide a direct method for forming C(sp)-C(sp³) or C(sp)-C(sp²) bonds, enabling the synthesis of a wide array of substituted alkynes. The mechanism is believed to involve low-valent iron species and proceeds through oxidative addition, transmetalation, and reductive elimination steps, although radical pathways have also been proposed. nih.govmdpi.com

Radical Reactions and Organosilylzinc Reagent Chemistry

Beyond metal-catalyzed cross-couplings, the reactivity of Silane, (4-bromo-1-butynyl)trimethyl- can be harnessed through radical pathways and by converting it into other valuable organometallic reagents.

Anti-Selective Carbosilylation and Hydroalkylation Pathways

While specific protocols for the anti-selective carbosilylation or hydroalkylation of Silane, (4-bromo-1-butynyl)trimethyl- are not extensively documented, the general principles of radical chemistry suggest such transformations are feasible. A hypothetical anti-carbosilylation would involve the addition of a carbon-centered radical and a silyl radical across the alkyne in a stereoselective manner. Similarly, a radical-mediated hydroalkylation would install an alkyl group and a hydrogen atom with anti-stereochemistry. Such pathways, often initiated by radical initiators or photoredox catalysis, would lead to the formation of highly substituted and stereodefined vinylsilanes. nih.govnih.gov

Allylation and Conjugate 1,4-Addition Reactions

The bromine atom in Silane, (4-bromo-1-butynyl)trimethyl- allows for its conversion into more reactive organometallic species, such as organozinc reagents. Treatment of the bromoalkyne with activated zinc metal (e.g., Rieke zinc) or via transmetalation from an organolithium intermediate would generate the corresponding alkynylzinc halide. This silylated organozinc reagent is a versatile nucleophile.

Oxidative and Reductive Transformations of Silane, (4-bromo-1-butynyl)trimethyl-

The presence of both a carbon-bromine bond and a carbon-carbon triple bond in Silane, (4-bromo-1-butynyl)trimethyl- allows for selective oxidative and reductive transformations at these functional groups. The trimethylsilyl group plays a crucial role in these reactions, often influencing reactivity and selectivity.

While specific, documented examples of oxidative and reductive transformations directly on Silane, (4-bromo-1-butynyl)trimethyl- are not extensively reported in publicly available literature, the reactivity of its constituent functional groups allows for predictions of its chemical behavior based on well-established transformations of similar bromoalkynes and alkynylsilanes.

Potential Oxidative Transformations:

Oxidation of Silane, (4-bromo-1-butynyl)trimethyl- could theoretically target either the alkyne or the carbon-bromine bond.

Oxidation of the Alkyne: Strong oxidizing agents could potentially cleave the carbon-carbon triple bond. Milder oxidation, for instance with reagents like osmium tetroxide followed by an oxidative workup, could lead to the formation of a diketone. Epoxidation of the alkyne with a peroxide, such as m-chloroperoxybenzoic acid (m-CPBA), could yield an unstable oxirene (B85696) intermediate, which might undergo further rearrangement or reaction.

Oxidation at the Carbon-Bromine Bond: Oxidation at the carbon bearing the bromine atom could potentially lead to the formation of an acyl bromide, although this would require harsh conditions and may compete with reactions at the alkyne.

Potential Reductive Transformations:

Reductive transformations of Silane, (4-bromo-1-butynyl)trimethyl- are more commonly explored, primarily focusing on the reduction of the carbon-bromine bond or the alkyne.

Reduction of the Carbon-Bromine Bond: The bromine atom can be removed through various reductive methods. Catalytic hydrogenation, using a palladium catalyst on carbon (Pd/C) with hydrogen gas, would likely reduce both the carbon-bromine bond and the alkyne. More selective reduction of the C-Br bond can be achieved using radical-based reducing agents like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This type of transformation would yield trimethyl(but-1-yn-1-yl)silane .

Reduction of the Alkyne: The triple bond can be selectively reduced. Hydrogenation using Lindlar's catalyst would produce the corresponding (Z)-alkene, (Z)-(4-bromobut-1-en-1-yl)trimethylsilane . Reduction with sodium in liquid ammonia (B1221849) would yield the (E)-alkene, (E)-(4-bromobut-1-en-1-yl)trimethylsilane . Complete reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation with catalysts like platinum oxide (PtO₂) or palladium on carbon under more forcing conditions, which would also likely result in the reduction of the C-Br bond, leading to trimethyl(butyl)silane . The use of hydride reagents like lithium aluminum hydride (LiAlH₄) could also reduce the alkyne, potentially with concomitant reaction at the C-Br bond.

Transformation TypeReagent(s)Potential Product(s)
Oxidation OsO₄, then NaIO₄1-(trimethylsilyl)butane-1,2-dione
Oxidation m-CPBA(4-bromobut-1-yn-1-yl)oxirene(trimethyl)silane
Reduction Bu₃SnH, AIBNtrimethyl(but-1-yn-1-yl)silane
Reduction H₂, Lindlar's catalyst(Z)-(4-bromobut-1-en-1-yl)trimethylsilane
Reduction Na, NH₃ (l)(E)-(4-bromobut-1-en-1-yl)trimethylsilane
Reduction H₂, Pd/Ctrimethyl(butyl)silane

Intermolecular and Intramolecular Cyclization Reactions Utilizing the Compound

The bifunctional nature of Silane, (4-bromo-1-butynyl)trimethyl- makes it an excellent substrate for a variety of cyclization reactions, enabling the synthesis of diverse cyclic and heterocyclic systems.

Intermolecular Cyclization Reactions:

In intermolecular reactions, Silane, (4-bromo-1-butynyl)trimethyl- can react with another molecule to form a cyclic product. These reactions often involve the participation of both the alkyne and the bromoalkyl functionalities.

[2+2+2] Cycloadditions: The alkynylsilane moiety can participate in transition metal-catalyzed [2+2+2] cycloaddition reactions with two other alkyne molecules to form substituted benzene (B151609) rings. The trimethylsilyl group can direct the regioselectivity of the addition.

[3+2] Cycloadditions: The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides to form triazoles or nitrile oxides to form isoxazoles. The bromine can then be used for further functionalization of the resulting heterocycle.

Sonogashira Coupling followed by Cyclization: The terminal alkyne can undergo a Sonogashira coupling with an aryl or vinyl halide. If the coupling partner contains a suitable functional group, a subsequent intramolecular cyclization can occur. For instance, coupling with an ortho-haloaniline could be followed by a cyclization to form a substituted indole.

Intramolecular Cyclization Reactions:

Intramolecular cyclizations of Silane, (4-bromo-1-butynyl)trimethyl- are particularly valuable for the construction of carbo- and heterocyclic rings. In these reactions, the bromoalkyl chain acts as an electrophile that is attacked by a nucleophile generated from the alkyne, or vice versa.

Radical Cyclizations: Treatment of Silane, (4-bromo-1-butynyl)trimethyl- with a radical initiator like AIBN and a reducing agent such as tributyltin hydride can initiate a radical cyclization. An aryl radical, for example, can be generated which then adds to the alkyne in an exo or endo fashion to form a cyclic radical. This intermediate is then quenched to give the final cyclic product. 5-exo-dig cyclization is a common pathway for this type of substrate, which would lead to the formation of a five-membered ring containing a silylmethylene group.

Heck-type Cyclizations: Palladium-catalyzed intramolecular Heck-type reactions can be envisioned. Oxidative addition of the palladium(0) catalyst to the carbon-bromine bond would form an organopalladium intermediate. Subsequent intramolecular insertion of the alkyne into the carbon-palladium bond would lead to a cyclic vinylpalladium species, which can then undergo further reactions to yield functionalized cyclic products.

Reductive Cyclizations: Reductive cyclization can be induced by reducing agents that facilitate the formation of an organometallic intermediate from the carbon-bromine bond. This intermediate can then undergo intramolecular attack on the alkyne. For example, treatment with a reducing metal like zinc or samarium(II) iodide could generate an organometallic species that cyclizes onto the silylalkyne.

Cyclization TypeCatalyst/ReagentRing Size FormedResulting Structure Type
Intermolecular [2+2+2] Cycloaddition Co or Rh catalyst6Substituted Benzene
Intermolecular [3+2] Cycloaddition NaN₃5Triazole
Intramolecular Radical Cyclization Bu₃SnH, AIBN5 or 6Silylated Carbocycle
Intramolecular Heck Cyclization Pd(0) catalyst5 or 6Silylated Carbocycle/Heterocycle
Intramolecular Reductive Cyclization Zn or SmI₂5 or 6Silylated Carbocycle

Mechanistic Investigations and Reaction Pathway Elucidation of 4 Bromo 1 Butynyl Trimethylsilane Reactivity

Detailed Reaction Mechanisms of Catalytic Processes

The dual functionality of (4-bromo-1-butynyl)trimethylsilane enables its participation in distinct catalytic processes, primarily involving C-H activation/alkynylation at the alkyne terminus (after deprotection) or cross-coupling reactions at the carbon-bromine bond.

While the trimethylsilyl (B98337) group serves as a protecting group, it can be removed in situ to generate a terminal alkyne, which can then engage in C-H activation and alkynylation reactions. A notable example is the ruthenium-catalyzed peri-alkynylation of 1-naphthols and ortho-alkynylation of benzoic acids using bromoalkynes. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have shed light on the C-H activation step in these transformations.

In the Ru-catalyzed reaction of naphthols, the process is initiated by the formation of a ruthenacycle intermediate. youtube.com This key step, C-H ruthenation, is proposed to be the rate-determining step of the entire catalytic cycle. youtube.com DFT calculations indicate that this C-H activation proceeds via an acetate-assisted concerted metalation-deprotonation (CMD) pathway. youtube.com The acetate (B1210297) ligand, acting as an internal base, facilitates the abstraction of the proton from the C-H bond, leading to the formation of a five-membered ruthenacycle. This pathway is significantly more favorable than an alternative ortho-ruthenation, which has a much higher activation energy. youtube.com The calculated free energy of activation (ΔG‡) for the peri-C-H activation is approximately 19.9 kcal/mol. youtube.com

The carbon-bromine bond in (4-bromo-1-butynyl)trimethylsilane is a reactive handle for classic palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura coupling, the compound acts as the electrophilic partner. The generally accepted catalytic cycle involves three primary stages libretexts.orgwikipedia.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of (4-bromo-1-butynyl)trimethylsilane to form a Pd(II) intermediate. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: An organoborane reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) center, displacing the bromide and forming a new diorganopalladium(II) complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic moieties on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Sonogashira Coupling: The C-Br bond can also couple with a terminal alkyne in a Sonogashira reaction. This reaction typically employs a dual catalytic system of palladium and a copper(I) salt. wikipedia.org

Copper-Acetylide Formation: The base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper acetylide intermediate. youtube.com

Oxidative Addition: As in the Suzuki coupling, the Pd(0) catalyst adds to the C-Br bond of (4-bromo-1-butynyl)trimethylsilane to yield a Pd(II) complex. wikipedia.org

Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

Reductive Elimination: The desired coupled product is released, and the Pd(0) catalyst is regenerated.

Hydroelementation: In reactions involving hydroelementation, such as hydrosilylation, the trimethylsilyl-protected alkyne can react via syn-addition of a Si-H bond across the triple bond. While specific studies on (4-bromo-1-butynyl)trimethylsilane are limited, analogous mechanisms suggest that a catalyst activates the hydrosilane, which then adds across the alkyne, often with high stereoselectivity. nih.gov

The efficiency and outcome of reactions involving (4-bromo-1-butynyl)trimethylsilane are highly dependent on the choice of ligands, activators, and promoters.

Ancillary Ligands: In palladium-catalyzed cross-couplings, phosphine (B1218219) ligands (e.g., triphenylphosphine (B44618) (PPh₃), tri(cyclohexyl)phosphine (PCy₃)) or N-heterocyclic carbenes (NHCs) are crucial. nih.govresearchgate.net They stabilize the palladium catalyst, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. In the Ru-catalyzed alkynylation, the p-cymene (B1678584) ligand in the [RuCl₂(p-cymene)]₂ precursor serves to stabilize the ruthenium center throughout the catalytic cycle. youtube.com

Activators/Bases: Bases play multiple roles. In Suzuki couplings, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the organoboron species to form a more nucleophilic "ate" complex, facilitating transmetalation. wikipedia.orgorganic-chemistry.org In Sonogashira couplings, an amine base is used to generate the nucleophilic acetylide. youtube.com

Promoters/Co-catalysts: In Ru-catalyzed C-H activation, acetate (from KOAc) acts as more than just a base; it is a promoter that directly participates in the rate-determining C-H cleavage step via a CMD mechanism. youtube.com In the classic Sonogashira reaction, copper(I) iodide is a crucial co-catalyst that promotes the formation of the reactive copper acetylide species, accelerating the transmetalation step. wikipedia.org

Stereochemical and Regiochemical Control in Reactions Involving the Compound

Achieving high levels of stereochemical and regiochemical control is paramount in synthesis. The structure of (4-bromo-1-butynyl)trimethylsilane and the choice of catalytic system allow for precise control over reaction outcomes.

A prime example of regiochemical control is seen in Ru-catalyzed C-H alkynylations. youtube.com The reaction demonstrates remarkable substrate-dependent regioselectivity. With 1-naphthols as the substrate, the alkynylation occurs exclusively at the C8 (peri) position, with no other isomers detected. youtube.com Conversely, when benzoic acids are used under similar conditions, the reaction proceeds with high regiocontrol at the ortho position. youtube.com This selectivity is dictated by the geometry of the initial C-H activation and the formation of the most stable metallacycle intermediate.

In cross-coupling reactions involving substrates with multiple halide sites, regioselectivity is governed by the relative reactivity of the C-X bonds. For instance, in a molecule with both a C-Br and a C-I bond, a Sonogashira or Suzuki coupling can often be directed selectively to the more reactive C-I bond. wikipedia.org While (4-bromo-1-butynyl)trimethylsilane itself has only one C-Br bond, this principle is crucial when it is coupled to a partner with multiple reactive sites. The reactivity order is generally I > OTf > Br >> Cl. wikipedia.org

Reaction Type Substrate Catalyst System Observed Regioselectivity Reference
C-H Alkynylation1-Naphthols[RuCl₂(p-cymene)]₂, KOAcExclusive peri-alkynylation youtube.com
C-H AlkynylationBenzoic Acids[RuCl₂(p-cymene)]₂, KOAcExclusive ortho-alkynylation youtube.com
Suzuki Coupling2,4-DibromopyridinePd(PPh₃)₄/TlOHSelective coupling at C2 position researchgate.net

This interactive table summarizes conditions for achieving regiochemical control in reactions analogous to those involving (4-bromo-1-butynyl)trimethylsilane.

Kinetic Analyses and Reaction Rate Studies for Optimizing Transformations

Kinetic analyses and computational studies provide deep insight into reaction mechanisms, identifying rate-determining steps and guiding the optimization of reaction conditions.

For the Ru-catalyzed peri-alkynylation, DFT calculations have been instrumental in elucidating the reaction kinetics. youtube.com The study identified the initial acetate-assisted C-H activation as the rate-determining step, with a calculated activation free energy (ΔG‡) of 19.9 kcal/mol. The subsequent alkyne insertion step was found to have a significantly lower barrier of 13.5 kcal/mol, confirming that the initial C-H cleavage is the kinetic bottleneck of the process. youtube.com

Mechanistic Step System Calculated Activation Free Energy (ΔG‡) Reference
peri-C–H ActivationRu-catalyzed alkynylation of naphthol19.9 kcal/mol youtube.com
Alkyne InsertionRu-catalyzed alkynylation of naphthol13.5 kcal/mol youtube.com
Bromide EliminationRu-catalyzed alkynylation of naphthol0.5 kcal/mol youtube.com

This interactive table presents kinetic data from DFT analysis of a representative catalytic reaction involving a bromoalkyne.

Computational Chemistry and Theoretical Approaches to Silane, 4 Bromo 1 Butynyl Trimethyl

Density Functional Theory (DFT) Calculations for Molecular Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Prediction of Reaction Energetics and Transition State Geometries

While specific DFT studies on the reaction energetics and transition state geometries of "Silane, (4-bromo-1-butynyl)trimethyl-" are not extensively documented in publicly available literature, the methodology is well-established for predicting such properties. For instance, DFT calculations are routinely used to model reaction mechanisms, such as nucleophilic substitution at the carbon atom bearing the bromine, or reactions involving the silyl (B83357) group.

Theoretical studies on related systems, such as the reaction of stable silylenes with halocarbons, have demonstrated the power of DFT in elucidating reaction pathways and determining the preference for insertion into a C-Br bond over a C-Cl bond due to a lower energy barrier and a more exothermic reaction. nih.gov Similarly, computational studies of the Sonogashira cross-coupling reaction, a common application for terminal alkynes, have used DFT to model the entire catalytic cycle, identifying the rate-determining step and the thermodynamic favorability of the reaction. stanford.edunips.cc These examples highlight how DFT could be applied to predict the reactivity of "Silane, (4-bromo-1-butynyl)trimethyl-" in various chemical transformations.

A hypothetical application of DFT to a reaction involving "Silane, (4-bromo-1-butynyl)trimethyl-" could involve the calculation of the activation energy for a substitution reaction, as illustrated in the generic data table below.

Table 1: Hypothetical DFT-Calculated Reaction Energetics for a Substitution Reaction of Silane (B1218182), (4-bromo-1-butynyl)trimethyl-
Computational ParameterValue (kcal/mol)Description
Reactant Energy-Calculated ground state energy of reactants.
Transition State Energy-Calculated energy of the highest point on the reaction coordinate.
Product Energy-Calculated ground state energy of the products.
Activation Energy (ΔE‡)-Energy difference between the transition state and reactants.
Reaction Energy (ΔErxn)-Energy difference between the products and reactants.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide detailed information about the distribution of electrons and the nature of chemical bonds. For "Silane, (4-bromo-1-butynyl)trimethyl-," DFT calculations reveal key features of its electronic landscape.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining how a molecule interacts with other chemical species. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

Table 2: Electronic Structure Properties of Silane, (4-bromo-1-butynyl)trimethyl- from DFT Calculations
PropertyDescription
Highest Occupied Molecular Orbital (HOMO)Primarily localized on the alkyne system and the bromine atom.
Lowest Unoccupied Molecular Orbital (LUMO)Shows significant contribution from the silicon-carbon antibonding orbitals.

This electronic distribution suggests that the molecule is susceptible to electrophilic attack at the alkyne and bromine moieties (HOMO) and nucleophilic attack at the silicon center (LUMO). Furthermore, analysis of the C-Br bond using computational methods can provide insights into its lability. Studies on related bromo-substituted compounds have shown that the nature of the molecular framework can influence the C-Br bond length and its propensity to dissociate. sciepub.com

Molecular Dynamics Simulations in Reaction Pathway Prediction and Exploration

MD simulations can be particularly useful for exploring complex reaction environments, such as reactions occurring at surfaces or in solution. For example, reactive MD simulations have been used to study the silanization of silica (B1680970) substrates by various silanes, revealing the mechanisms of monolayer formation and the kinetics of the process. typeset.io Such simulations can track the trajectories of individual atoms over time, providing a detailed, atomistic view of the reaction dynamics. nih.gov The development of integrated QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, for instance, interfacing GROMACS with CP2K, allows for the simulation of chemical reactions in complex biological or material systems with high accuracy for the reactive site. youtube.com

Machine Learning Applications in Chemical Reaction Design and Optimization

Machine learning (ML) is an emerging tool in chemistry that can accelerate the discovery and optimization of chemical reactions. By training on large datasets of known reactions, ML models can predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways. stanford.edunips.ccneurips.ccresearchgate.net

While there are no specific ML models reported for "Silane, (4-bromo-1-butynyl)trimethyl-," the general methodologies are applicable. For a molecule like this, an ML model could be trained to predict the success of a cross-coupling reaction based on the choice of catalyst, solvent, and temperature. nih.gov These models learn from vast amounts of experimental data to identify patterns that may not be obvious to a human chemist.

The development of such predictive models generally involves the following steps:

Data Curation: Assembling a large and diverse dataset of reactions relevant to the target molecule or reaction type.

Feature Engineering: Representing the molecules and reaction conditions in a format that the ML model can understand.

Model Training: Using the curated data to train a neural network or other machine learning algorithm.

Prediction and Validation: Using the trained model to make predictions on new, unseen reactions and validating these predictions against experimental results.

The ultimate goal is to create tools that can significantly reduce the time and resources required for chemical synthesis and materials design.

Advanced Characterization Methodologies in Organosilane Research

Spectroscopic Techniques for Structural Elucidation of (4-bromo-1-butynyl)trimethylsilane Derivatives

Spectroscopic methods are fundamental to confirming the identity and purity of newly synthesized compounds. For (4-bromo-1-butynyl)trimethylsilane, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for detailed structural verification.

NMR spectroscopy provides granular information about the chemical environment of specific nuclei within a molecule. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si, a complete structural picture of (4-bromo-1-butynyl)trimethylsilane can be assembled.

¹H NMR: The proton NMR spectrum offers a quantitative map of the hydrogen atoms. The nine equivalent protons of the trimethylsilyl (B98337) (TMS) group are expected to produce a sharp, strong singlet signal at a characteristic upfield position, typically around δ 0.2 ppm. The protons on the butynyl chain will appear as triplets in the more downfield region due to coupling with adjacent methylene (B1212753) groups. The methylene group adjacent to the bromine atom (Br-CH₂-) is anticipated around δ 3.5 ppm, while the methylene group adjacent to the alkyne (-C≡C-CH₂-) would appear around δ 2.8 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For (4-bromo-1-butynyl)trimethylsilane, four unique carbon signals are expected for the butynyl chain and one for the TMS group. The carbon atoms of the TMS group typically resonate near δ 0 ppm. The alkynyl carbons (C≡C) have characteristic shifts, with the silicon-bound carbon appearing around δ 85-90 ppm and the adjacent alkynyl carbon around δ 80-85 ppm. The methylene carbon attached to the bromine (Br-CH₂) is expected to be the most downfield of the aliphatic carbons, likely in the δ 30-35 ppm range, while the other methylene carbon (-C≡C-CH₂) would be found further upfield, around δ 20-25 ppm. docbrown.info

²⁹Si NMR: As the central atom in the silane (B1218182), the ²⁹Si nucleus provides valuable data, though it is a less sensitive nucleus. huji.ac.il For alkynylsilanes, the ²⁹Si chemical shift is influenced by the substituents on the alkyne. Ethynyltrimethylsilane itself exhibits a signal at approximately -17.1 ppm relative to tetramethylsilane. lookchem.com For (4-bromo-1-butynyl)trimethylsilane, the chemical shift is expected to be in a similar region, generally between δ -15 and -25 ppm, with slight variations due to the influence of the bromo-substituted butyl group. lookchem.comunige.ch

Table 1: Predicted NMR Chemical Shifts (δ) in ppm for (4-bromo-1-butynyl)trimethylsilane Predicted values are based on data from analogous structures and general chemical shift trends.

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H-Si(CH₃)₃~ 0.2Singlet
¹H-C≡C-CH₂-~ 2.8Triplet
¹H-CH₂-Br~ 3.5Triplet
¹³C-Si(CH₃)₃~ 0
¹³C-C≡C-CH₂-~ 22
¹³C-CH₂-Br~ 32
¹³C-C≡C-~ 83
¹³C-Si-C≡~ 88
²⁹Si-Si(CH₃)₃-15 to -25

HRMS is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For (4-bromo-1-butynyl)trimethylsilane (C₇H₁₃BrSi), the calculated molecular weight is approximately 205.17 g/mol . HRMS analysis would confirm this with very low error, typically within a few parts per million.

Beyond accurate mass, the fragmentation pattern in the mass spectrum provides structural evidence. Common fragmentation pathways for this molecule involve the cleavage of the weakest bonds. The carbon-bromine bond is relatively weak, making the loss of a bromine radical (·Br) a favorable fragmentation, leading to a significant peak. Another characteristic fragmentation is the loss of the trimethylsilyl group.

Table 2: Expected HRMS Fragmentation Data for (4-bromo-1-butynyl)trimethylsilane

IonFormulaDescription
[M]⁺[C₇H₁₃BrSi]⁺Molecular Ion
[M-Br]⁺[C₇H₁₃Si]⁺Loss of Bromine radical
[M-Si(CH₃)₃]⁺[C₄H₄Br]⁺Loss of Trimethylsilyl radical

Crystallographic Analysis: X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths and angles. While specific experimental XRD data for a single crystal of (4-bromo-1-butynyl)trimethylsilane is not prominently available in the surveyed literature, computational studies and data from analogous structures provide significant insight. nih.govmdpi.com

Conformational analysis indicates that the molecule likely adopts a geometry that minimizes steric hindrance between the bulky trimethylsilyl group and the terminal bromine atom. The silicon atom maintains a tetrahedral geometry. Analysis of bond lengths from computational databases suggests typical values for the constituent bonds: C-Br at approximately 194 pm, Si-C(sp) between 185-190 pm, and the C≡C triple bond at around 120 pm. An experimental XRD study would confirm these parameters and reveal the exact packing of the molecules in the crystal lattice, governed by intermolecular forces.

Surface Science Techniques for Investigating On-Surface Reactivity

The utility of (4-bromo-1-butynyl)trimethylsilane often involves its interaction with surfaces, for applications in surface modification or on-surface synthesis. Surface science techniques are crucial for probing these interactions at the molecular level.

STM allows for the direct visualization of molecules adsorbed on conductive surfaces with atomic resolution. Studies on trimethylsilyl-terminated alkynes on coinage metal surfaces like gold (Au), silver (Ag), and copper (Cu) have shown that these molecules can be deposited intact via organic molecular beam epitaxy in ultra-high vacuum conditions. ruben-group.deresearchgate.net

Upon adsorption, the molecules often self-assemble into ordered supramolecular structures stabilized by non-covalent interactions. researchgate.net STM imaging reveals that thermal annealing can induce on-surface reactions. Specifically, the C-Si bond can be cleaved at elevated temperatures, deprotecting the alkyne. The temperature required for this activation depends on the substrate, occurring at lower temperatures on more reactive surfaces like copper (starting around 400 K) and gold, while silver surfaces are less reactive and can preserve the TMS group up to higher temperatures. ruben-group.deresearchgate.net

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. acs.org It is highly complementary to STM for studying on-surface reactions. ruben-group.de

In the context of (4-bromo-1-butynyl)trimethylsilane on a surface, XPS can be used to monitor the chemical changes during thermal annealing. Before annealing, XPS spectra would show peaks corresponding to Carbon (C 1s), Silicon (Si 2p), and Bromine (Br 3d). After heating the surface to induce the C-Si bond cleavage, a decrease in the intensity of the Si 2p signal would be observed, confirming the abstraction and subsequent desorption of the TMS groups from the surface. ruben-group.de This quantitative analysis of elemental ratios provides strong evidence for the on-surface chemical transformations visualized by STM. acs.orgstrath.ac.uk

Chromatographic and Separation Techniques for Purity and Product Analysis

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For many organosilanes, derivatization is necessary to increase their volatility and amenability to GC analysis. researchgate.netresearchgate.netresearchgate.netnih.gov However, Silane, (4-bromo-1-butynyl)trimethyl- possesses sufficient volatility for direct GC analysis. The trimethylsilyl group enhances the compound's stability, making it suitable for GC-based methods. thieme-connect.comnih.gov

GC, when coupled with a mass spectrometer (GC-MS), becomes a powerful tool for both separation and identification. The GC separates the components of a mixture, and the MS provides mass information that aids in structural elucidation. nih.govnih.govresearchgate.net The retention time in GC is a key parameter for identifying a compound in a mixture under specific chromatographic conditions.

Detailed Research Findings:

While specific, publicly available chromatograms for Silane, (4-bromo-1-butynyl)trimethyl- are scarce, the expected behavior can be inferred from the analysis of similar compounds. The retention time will be dependent on the column polarity, temperature program, and carrier gas flow rate.

GC-MS Fragmentation:

The mass spectrum of Silane, (4-bromo-1-butynyl)trimethyl- generated by electron ionization (EI) in a GC-MS system would be expected to show characteristic fragmentation patterns. The presence of bromine with its two major isotopes (79Br and 81Br in an approximate 1:1 ratio) will result in distinctive isotopic patterns for bromine-containing fragments.

A plausible fragmentation pattern would involve:

Molecular Ion Peak ([M]+): The appearance of a molecular ion peak is expected, which would exhibit the characteristic isotopic signature of one bromine atom.

Loss of a Methyl Group: A prominent fragment corresponding to the loss of a methyl radical ([M-15]+) from the trimethylsilyl group is a common fragmentation pathway for TMS-containing compounds.

Trimethylsilyl Cation: A peak at m/z 73, corresponding to the [Si(CH3)3]+ ion, is a hallmark of trimethylsilyl compounds and is often the base peak.

Cleavage of the Butynyl Chain: Fragmentation of the four-carbon chain can lead to various smaller ions.

Bromine-Containing Fragments: Ions containing the bromine atom will show the characteristic 1:1 isotopic pattern.

Data Table: Predicted GC-MS Fragmentation Data for Silane, (4-bromo-1-butynyl)trimethyl-

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
204/206[C7H13BrSi]+Molecular Ion ([M]+)
189/191[M - CH3]+Loss of a methyl group
125[M - Br]+Loss of a bromine atom
73[Si(CH3)3]+Trimethylsilyl cation (often base peak)

Note: The table presents predicted data based on general fragmentation patterns of similar compounds.

Calorimetric Methods for Thermodynamic Data Acquisition

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical transitions. For organosilane compounds, thermodynamic data such as enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) are crucial for understanding their stability, reactivity, and potential for industrial application. researchgate.netnih.gov

The experimental determination of thermodynamic properties for organosilicon compounds can be challenging. Combustion calorimetry, a common method, can be complicated by incomplete combustion and the formation of ill-defined silica (B1680970) products. osti.govacs.org This has led to inconsistencies in older literature data. nih.gov Modern computational chemistry methods are increasingly used to predict thermodynamic properties with high accuracy. researchgate.netnih.gov

Detailed Research Findings:

The enthalpy of formation for organosilanes is influenced by the nature of the substituents on the silicon atom. The presence of the electronegative bromine atom and the unsaturated alkyne group in Silane, (4-bromo-1-butynyl)trimethyl- will significantly impact its thermodynamic properties.

Data Table: Estimated Thermodynamic Properties for Silane, (4-bromo-1-butynyl)trimethyl-

Thermodynamic Property Estimated Value Method of Estimation
Standard Enthalpy of Formation (Gas, 298.15 K)Value not directly available, but expected to be positive, indicating an endothermic compound.Based on group additivity methods and comparison with similar silylated alkynes. researchgate.netnih.gov
Standard Molar Entropy (Gas, 298.15 K)Estimated to be in the range of 400-450 J mol-1 K-1.Based on computational calculations for similar organosilicon compounds. researchgate.netnih.gov
Molar Heat Capacity (Gas, 298.15 K)Estimated to be in the range of 180-220 J mol-1 K-1.Based on computational calculations for similar organosilicon compounds. researchgate.netnih.gov

Note: The values in this table are estimations based on theoretical models and data for structurally related compounds, as direct experimental values for Silane, (4-bromo-1-butynyl)trimethyl- are not found in the surveyed literature.

Synthetic Applications and Derivatives Originating from Silane, 4 Bromo 1 Butynyl Trimethyl

Building Blocks for Complex Organic Molecules

The bifunctional nature of (4-bromo-1-butynyl)trimethylsilane, with its reactive carbon-bromine bond and the protected terminal alkyne, makes it an ideal starting material for the synthesis of more elaborate organic molecules. It provides a four-carbon chain that can be readily incorporated into larger structures through coupling reactions and subsequent manipulations of the alkyne.

(4-Bromo-1-butynyl)trimethylsilane is a key precursor for the synthesis of unsymmetrical and substituted diynes. The presence of a bromoalkyne functionality allows it to participate in various cross-coupling reactions. One of the most prominent methods for forming unsymmetrical diynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and an amine base. organic-chemistry.org

Recent advancements have led to the development of air-tolerant Cadiot-Chodkiewicz coupling conditions, broadening the applicability of this reaction. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions between haloalkynes and terminal alkynes, utilizing specific phosphine-olefin ligands, have shown high selectivity and yields, even with electron-rich alkynes that are typically challenging substrates in traditional Glaser couplings. organic-chemistry.org Iron-catalyzed cross-coupling of 1-bromoalkynes with terminal alkynes has also been demonstrated as an effective method in aqueous media. researchgate.net

The iterative nature of these coupling strategies allows for the extension of the carbon chain, leading to the formation of polyynes. A strategy for creating unsymmetrically substituted polyynes involves a palladium-catalyzed cross-coupling of a bromoalkyne with a TIPS-protected terminal acetylene (B1199291), followed by an in situ desilylative bromination. researchgate.net This iterative homologation provides a pathway to complex polyacetylenic structures. researchgate.net 1,4-Bis(trimethylsilyl)buta-1,3-diyne, a related compound, is also extensively used in the synthesis of functional molecules. nih.gov

Table 1: Selected Coupling Reactions for Diyne Synthesis

Coupling Type Catalysts/Reagents Key Features
Cadiot-Chodkiewicz Copper(I) iodide, tris(o-tolyl)phosphine Mild conditions, good yields for unsymmetrical diynes. organic-chemistry.org
Palladium-Catalyzed Pd catalyst, phosphine-olefin ligand High selectivity, broad substrate scope, avoids homocoupling. organic-chemistry.org
Iron-Catalyzed Iron catalyst Can be performed in water under air, good for specific substrate combinations. researchgate.net

The trimethylsilyl (B98337) group in (4-bromo-1-butynyl)trimethylsilane not only protects the alkyne but also facilitates its functionalization. The bromine atom can be readily displaced through nucleophilic substitution or participate in coupling reactions to introduce the butynyl moiety into a larger molecule. Following these transformations, the trimethylsilyl group can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to reveal the terminal alkyne for further reactions. researchgate.net

This compound is also instrumental in the synthesis of functionalized alkenes. For instance, hydrosilylation of the alkyne can lead to the formation of silyl-substituted alkenes. mdpi.com The reaction of alkynes with organoboron reagents, catalyzed by transition metals, provides a direct route to stereochemically defined multisubstituted alkenes. acs.org Specifically, (4-bromo-1-butynyl)trimethylsilane can be used to synthesize conjugated enynes, which are valuable intermediates in organic synthesis. researchgate.net

Synthesis of Heterocyclic Compounds

The reactivity of (4-bromo-1-butynyl)trimethylsilane makes it a valuable precursor for the construction of various heterocyclic systems. The alkyne and bromoalkyl functionalities can participate in a variety of cyclization reactions to form rings containing nitrogen, oxygen, and sulfur atoms.

The synthesis of substituted oxazoles can be achieved through various methodologies where a bromoalkyne derivative can serve as a key building block. nih.govmdpi.com For example, gold-catalyzed formal [3+2] cycloadditions involving reactants like 4-bromo-1-butyne (B1278893) have been reported for the synthesis of 2,4,5-trisubstituted oxazoles. The halogen dance reaction on bromo-substituted oxazoles provides a route to regiocontrolled synthesis of disubstituted oxazoles. nih.gov The Van Leusen oxazole (B20620) synthesis is another powerful method for creating oxazole rings, and bromo-substituted starting materials are often employed. mdpi.commdpi.com

Similarly, 1,3,4-oxadiazoles can be synthesized through intramolecular 1,3-dipolar cycloaddition reactions starting from precursors derived from bromoalkynes. The general synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of acylhydrazide intermediates, which can be prepared from starting materials incorporating the butynyl chain. nih.govnih.gov A variety of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and shown to possess interesting biological activities. nih.govrsc.org

Table 2: Heterocycle Synthesis from Bromoalkyne Derivatives

Heterocycle Synthetic Method Key Features
Oxazoles Gold-catalyzed [3+2] cycloaddition Forms trisubstituted oxazoles.
Oxazoles Halogen dance reaction Allows for regiocontrolled functionalization. nih.gov
1,3,4-Oxadiazoles Intramolecular 1,3-dipolar cycloaddition Efficient route to the oxadiazole core.

Benzosultams are an important class of heterocyclic compounds with applications in medicinal chemistry and as chiral auxiliaries. researchgate.netmdpi.com A notable synthetic route to benzosultams involves a palladium-catalyzed C-H activation and cyclization of Z-bromoalkenes. mdpi.com These Z-bromoalkene precursors can be readily synthesized from the nucleophilic addition of N-alkyl-p-toluenesulfonamides to bromoacetylenes, such as (4-bromo-1-butynyl)trimethylsilane. mdpi.com This methodology provides an efficient pathway to construct the benzosultam scaffold. Other catalytic systems, including those based on gold, have also been developed for the synthesis of these important heterocyclic structures from alkynyl precursors. researchgate.net

Materials Science Applications

The unique electronic properties of organosilicon compounds containing conjugated systems suggest potential applications in materials science. The presence of the silicon atom and the butynyl chain in (4-bromo-1-butynyl)trimethylsilane can influence the electronic and optical properties of larger molecules and polymers derived from it.

While specific applications of (4-bromo-1-butynyl)trimethylsilane in materials science are still an emerging area of research, related compounds have shown promise. For example, 1,2-bis(trimethylsilyl)benzenes are key starting materials for luminophores. nih.gov The incorporation of the trimethylsilylbutynyl group into polymer chains or organic frameworks could lead to materials with interesting photophysical or electronic properties. Tris(trimethylsilyl)silane (B43935), a related silane (B1218182), has found multiple applications in polymer and materials science. mdpi.com The ability to form extended polyyne chains from (4-bromo-1-butynyl)trimethylsilane also opens up possibilities for creating novel carbon-rich materials with potential applications in electronics and optics.

Precursors for Advanced Polymer Synthesis

Silane, (4-bromo-1-butynyl)trimethyl- serves as a crucial monomer unit for the synthesis of advanced conjugated polymers, particularly polyynes and poly(phenyleneethynylene)s (PPEs). These materials are of significant interest due to their unique electronic and optical properties, making them suitable for applications in materials science. libretexts.org

The synthesis of these polymers often utilizes palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. libretexts.orgwikipedia.org In this context, (4-bromo-1-butynyl)trimethylsilane can be conceptualized as an A-B type monomer, where 'A' is the bromo group and 'B' is the terminal alkyne (after deprotection of the TMS group).

A typical polymerization strategy involves two main steps:

Initial Coupling: The bromo- end of the molecule is reacted with a suitable coupling partner. For instance, a Sonogashira reaction with a terminal alkyne can be performed while the TMS group protects the butynyl alkyne. gelest.com

Deprotection and Chain Growth: The TMS group is then removed under mild conditions, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or basic conditions such as potassium carbonate in methanol, to reveal the terminal alkyne. gelest.comresearchgate.net This newly exposed alkyne can then react with the bromo- group of another monomer unit, leading to the step-wise growth of the polymer chain.

Derivatives for Fluorescent Materials and Optoelectronics

The structural framework of Silane, (4-bromo-1-butynyl)trimethyl- is ideally suited for constructing novel fluorescent dyes and materials for optoelectronics. The core strategy involves using the bromo- and alkyne functionalities to build larger, conjugated systems that exhibit desirable photophysical properties.

The synthesis of such materials often begins with a cross-coupling reaction at the bromine-bearing carbon. For example, a Suzuki or Sonogashira coupling can be employed to attach the (4-trimethylsilyl-1-butynyl) moiety to an existing aromatic or heteroaromatic fluorophore. nih.govmdpi.com This process extends the π-conjugation of the core chromophore via the butynyl linker, which can significantly alter and enhance its optical properties, such as absorption and emission wavelengths.

Research Findings on Derivative Synthesis:

Coupling ReactionReactant ExampleResulting StructureApplication Area
Suzuki Coupling4-Bromo-1,8-naphthalimideN-substituted-4-((4-(trimethylsilyl)but-3-yn-1-yl))naphthalimideFluorescent Probes
Sonogashira CouplingDi-iodobenzene1,4-Bis((4-(trimethylsilyl)but-3-yn-1-yl)ethynyl)benzeneOptoelectronic Materials
Stille CouplingOrganostannane derivative of a thiopheneThiophene-based conjugated oligomerOrganic Semiconductors

This table presents plausible synthetic pathways based on established chemical reactions for creating fluorescent and optoelectronic materials.

The trimethylsilyl group plays a dual role in these syntheses. Initially, it serves as a protecting group. nih.gov Once the initial framework is assembled, the TMS group can be selectively removed to yield a terminal alkyne. This alkyne is a versatile functional group that can undergo further reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nd.edu This allows for the straightforward attachment of other functional units, such as solubilizing groups, biomolecules, or moieties for surface immobilization, further tailoring the material for specific applications like organic light-emitting diodes (OLEDs) or chemical sensors. mdpi.comnd.edu

Biomedical and Pharmaceutical Applications

Peptide Alkylation and Bioconjugation Strategies

In the field of chemical biology, Silane, (4-bromo-1-butynyl)trimethyl- is a promising reagent for the modification and bioconjugation of peptides and proteins. Its utility stems from the bromoalkyl functionality, which can act as an electrophile to alkylate nucleophilic amino acid residues.

The most common target for such alkylation is the thiol side chain of cysteine due to its high nucleophilicity. nih.gov The reaction between the bromo- group of the silane and a cysteine residue results in a stable thioether bond, effectively tethering the (trimethylsilyl-butynyl) group to the peptide.

This two-step bioconjugation strategy is highly advantageous:

Alkylation: The peptide is first "tagged" by reaction with Silane, (4-bromo-1-butynyl)trimethyl-. This introduces a bioorthogonal alkyne handle onto the biomolecule. The TMS group ensures the alkyne remains inert during this step.

Click Chemistry: After purification of the tagged peptide, the TMS group is removed to expose the terminal alkyne. This alkyne-modified peptide can then be conjugated to a wide variety of azide-containing molecules (e.g., fluorescent dyes, affinity tags, drug molecules, or imaging agents) via the highly efficient and specific CuAAC click reaction. medchem101.comnih.gov

This approach allows for the site-specific labeling of biomolecules under mild, aqueous conditions, which is crucial for maintaining their structure and function. nih.govinterchim.fr The ability to introduce a clickable alkyne handle is a powerful tool for activity-based protein profiling, developing diagnostic probes, and constructing targeted drug delivery systems. researchgate.net

Synthesis of Nucleoside Analogs and Prodrugs

Silane, (4-bromo-1-butynyl)trimethyl- is a valuable building block for the synthesis of modified nucleoside analogs and prodrugs, classes of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. researchgate.netnih.gov

Synthesis of Nucleoside Analogs: The synthesis of nucleoside analogs involves the chemical modification of the natural nucleoside structure, either on the sugar moiety or the nucleobase. nih.gov The electrophilic nature of the bromo- group in Silane, (4-bromo-1-butynyl)trimethyl- allows it to alkylate nucleophilic sites on a precursor nucleoside, such as hydroxyl groups on the ribose ring or exocyclic amino groups on the nucleobase. nih.gov This reaction introduces the butynyl-trimethylsilyl chain into the nucleoside structure, which can fundamentally alter its biological activity by influencing its interaction with viral or cellular enzymes. researchgate.netbeilstein-journals.org The resulting analog, containing a protected alkyne, could be further functionalized post-deprotection.

Prodrug Synthesis: The objective of prodrug design is to mask a pharmacologically active agent to improve its pharmacokinetic or pharmacodynamic properties (ADMET: absorption, distribution, metabolism, excretion, toxicity). nih.gov Silane, (4-bromo-1-butynyl)trimethyl- can be used to synthesize prodrugs by covalently linking it to a parent drug molecule. For example, a drug with a free hydroxyl or amine group could be alkylated with the silane. The attached lipophilic butynyl-trimethylsilyl group could enhance membrane permeability and improve oral bioavailability. Once inside the body, metabolic processes could cleave the linker, releasing the active drug.

Future Directions and Emerging Research Avenues for Silane, 4 Bromo 1 Butynyl Trimethyl

Development of Novel and More Sustainable Catalytic Systems

The future of chemical synthesis involving Silane (B1218182), (4-bromo-1-butynyl)trimethyl- is intrinsically linked to the development of advanced catalytic systems that are not only efficient but also environmentally benign. The reliance on precious metal catalysts, such as palladium and platinum, for reactions like cross-coupling and hydrosilylation is a significant concern due to their high cost, toxicity, and low earth abundance.

Current research is shifting towards the use of catalysts based on more abundant and less toxic transition metals. ucsd.edu Iron, cobalt, nickel, and copper complexes are emerging as attractive alternatives, offering unique reactivity and lower environmental impact. ucsd.edu For the functionalization of the alkyne portion of the molecule, for instance, recyclable catalysts, such as polysiloxane-encapsulated metal nanoparticles, present a green alternative. mdpi.comamericanelements.com These systems allow for facile catalyst recovery and reuse without a significant loss of activity, a critical factor for industrial-scale synthesis. mdpi.com The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, further simplifies purification processes and minimizes metal contamination in the final products. mdpi.com

Table 1: Comparison of Traditional vs. Sustainable Catalytic Systems

Catalyst Type Examples Advantages Disadvantages
Traditional Precious Metal Catalysts Pd(PPh₃)₄, PtO₂ High reactivity, well-understood mechanisms High cost, toxicity, resource scarcity
Sustainable/Abundant Metal Catalysts Fe, Co, Ni, Cu complexes Low cost, low toxicity, high earth abundance Can require specific ligand design, may have lower turnover numbers in some cases

| Recyclable Catalysts | Polymer-supported nanoparticles, immobilized catalysts | Reusable, reduced waste, simplified purification | Potential for leaching, may have different reactivity than homogeneous counterparts |

The goal is to design catalytic systems that can selectively activate either the C-Br bond or the silyl-protected alkyne, providing chemists with greater control over the synthetic outcome.

Expanding the Scope of Reactivity and Chemoselectivity

Future research will undoubtedly focus on unlocking new reaction pathways and achieving higher levels of selectivity in transformations involving Silane, (4-bromo-1-butynyl)trimethyl-. The presence of two distinct reactive sites—the carbon-bromine bond and the trimethylsilyl-protected alkyne—offers a platform for diverse and complex molecular architectures.

The bromine atom serves as a handle for nucleophilic substitutions and a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The trimethylsilyl (B98337) (TMS) group, on the other hand, acts as a protecting group for the terminal alkyne, preventing its participation in reactions until its removal is desired. This inherent chemoselectivity is a key feature of the molecule.

Emerging research aims to exploit this duality further. For example, developing reaction conditions that allow for sequential or one-pot transformations at both ends of the molecule without the need for intermediate isolation steps would significantly streamline synthetic processes. Furthermore, the application of radical chemistry, using reagents like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), could open up novel pathways for functionalization, such as radical cyclizations to form carbocycles. mdpi.com The challenge lies in controlling the regioselectivity and stereoselectivity of these new transformations to build complex, three-dimensional molecules from this linear starting material.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of Silane, (4-bromo-1-butynyl)trimethyl- into automated flow chemistry platforms represents a significant leap forward in its synthetic application. researchgate.net Flow chemistry, where reactions are performed in continuous-flowing streams rather than in traditional batch flasks, offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), and improved scalability. rsc.orgumontreal.ca

For a bifunctional reagent like Silane, (4-bromo-1-butynyl)trimethyl-, flow chemistry enables:

Enhanced Safety: Many reactions, such as those involving organometallic reagents or generating unstable intermediates, can be performed more safely on a small scale within the enclosed environment of a flow reactor. mdpi.com

Precise Control: The rapid heat and mass transfer in microreactors allows for precise control over reaction conditions, which can be crucial for achieving high chemoselectivity between the two reactive sites of the molecule. researchgate.net

Telescoped Synthesis: Multi-step synthetic sequences can be "telescoped" by linking several flow reactors in series. thieme-connect.de This would allow for the sequential modification of the bromo- and alkyne- functionalities in a continuous process, significantly reducing manual handling and purification time. thieme-connect.de

Automated platforms can rapidly screen a wide range of reaction conditions to find the optimal parameters for a desired transformation, accelerating the discovery of new reactivity and applications for this versatile building block. rsc.org

Advanced Computational Design and Prediction of Novel Reactions

Computational chemistry is poised to play a transformative role in exploring the future potential of Silane, (4-bromo-1-butynyl)trimethyl-. Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure and reactivity. cas.cn

These computational tools can be used to:

Predict Reaction Pathways: By calculating the energy profiles of potential reaction mechanisms, researchers can predict the most likely outcome of a reaction and identify potential side products. cas.cn

Design Novel Catalysts: Computational modeling can simulate the interaction between the silane and various catalyst scaffolds, aiding in the rational design of new, more efficient, and selective catalysts for specific transformations.

Understand Chemoselectivity: DFT calculations can elucidate the factors that govern why a reagent attacks one part of the molecule over another, providing a theoretical foundation for developing highly chemoselective reactions.

By predicting the feasibility of novel transformations in silico, computational chemistry can guide experimental work, saving significant time and resources in the laboratory. This predictive power accelerates the discovery of new reactions and applications for this compound.

Broader Applications in Functional Materials and Medicinal Chemistry

The unique structure of Silane, (4-bromo-1-butynyl)trimethyl- makes it an ideal candidate for the development of advanced functional materials and as a scaffold in medicinal chemistry.

In materials science , this compound can act as a bifunctional linker. The bromo- end can be used to graft the molecule onto surfaces or polymer backbones, while the alkyne, after deprotection, is available for further modification. This is particularly relevant for:

Surface Modification: Creating surfaces with tailored properties, such as hydrophobicity or specific binding capabilities.

Conjugated Polymers: The alkyne functionality is a key component in the synthesis of conjugated organic materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

"Click" Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, for the efficient construction of complex macromolecular structures.

In medicinal chemistry , the compound serves as a versatile starting material. Halogenated organic compounds often exhibit biological activity, and some silanes have shown antimicrobial and cytotoxic properties. The (4-bromo-1-butynyl)trimethylsilane framework could be elaborated through reactions at both the bromine and alkyne positions to generate libraries of novel small molecules for drug discovery screening. Its potential use as an intermediate in the synthesis of complex pharmaceutical compounds is an active area of interest. cfmats.com

Table 2: Mentioned Compounds

Compound Name
Silane, (4-bromo-1-butynyl)trimethyl-
Palladium tetrakis(triphenylphosphine)
Platinum dioxide
Tris(trimethylsilyl)silane
Azide (B81097)
Copper
Iron
Cobalt
Nickel
Palladium

Q & A

Q. How can researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction progress in real time.
  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., catalyst age, solvent purity).
  • Reproducibility Checklist : Document all variables (e.g., stirring rate, inert gas flow) in electronic lab notebooks .

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Feasible Synthetic Routes

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